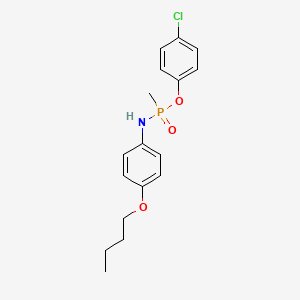
4-chlorophenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate
描述
4-chlorophenyl N-(4-butoxyphenyl)-P-methylphosphonamidoate is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as BPOPM and is a member of the organophosphate family. It has a molecular weight of 393.84 g/mol and a chemical formula of C18H22ClNO4P.
作用机制
BPOPM acts by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system. This overstimulation can lead to various symptoms, including muscle spasms, respiratory failure, and even death.
Biochemical and Physiological Effects
The biochemical and physiological effects of BPOPM are mainly due to its ability to inhibit acetylcholinesterase. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which results in overstimulation of the nervous system. This overstimulation can lead to various symptoms, including muscle spasms, respiratory failure, and even death.
实验室实验的优点和局限性
One of the main advantages of using BPOPM in lab experiments is its ability to selectively inhibit acetylcholinesterase. This makes it a useful tool for studying the role of acetylcholinesterase in various biological processes. However, one of the limitations of using BPOPM is its toxicity. The compound is highly toxic and can pose a significant risk to researchers if proper safety precautions are not taken.
未来方向
There are several future directions for the study of BPOPM. One of the most promising areas of research is the development of new drugs based on the structure of BPOPM. These drugs could be used to treat a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease. Another area of research is the development of new pesticides based on the structure of BPOPM. These pesticides could be used to control insect populations without harming other organisms in the environment. Finally, further research is needed to better understand the mechanism of action of BPOPM and its potential applications in various fields.
科学研究应用
BPOPM has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, BPOPM has shown promising results in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. It has also been studied for its potential use as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme that is essential for the survival of many insects.
属性
IUPAC Name |
4-butoxy-N-[(4-chlorophenoxy)-methylphosphoryl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClNO3P/c1-3-4-13-21-16-11-7-15(8-12-16)19-23(2,20)22-17-9-5-14(18)6-10-17/h5-12H,3-4,13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUZQCCVIRHUCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NP(=O)(C)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClNO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-({[7-methoxy-1-(methoxycarbonyl)-4,5-dihydronaphtho[2,1-b]thien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4557786.png)
![4-({3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4557793.png)
![N-(2-chloro-4,5-difluorophenyl)-N'-[2-(1-naphthyloxy)ethyl]urea](/img/structure/B4557798.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(3-cyano-2-pyridinyl)thio]acetamide](/img/structure/B4557812.png)
![4-[(4-ethyl-1-piperazinyl)methyl]-6-(1-piperidinyl)-1,3,5-triazin-2-amine](/img/structure/B4557816.png)
![2-{3-[(2,4-dichlorophenoxy)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4557824.png)
![2-{[5-(1-adamantylmethyl)-4-allyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopropylacetamide](/img/structure/B4557832.png)
![2-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}-N-(2-phenoxyethyl)acetamide](/img/structure/B4557833.png)
![N-(4-acetylphenyl)-2-{4-[(7-methyl-2-oxo-2H-chromen-4-yl)methyl]-1-piperazinyl}acetamide](/img/structure/B4557836.png)
![N-{1-methyl-2-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-benzimidazol-5-yl}acetamide](/img/structure/B4557840.png)
![3-{[(sec-butylamino)carbonyl]amino}benzoic acid](/img/structure/B4557845.png)
![5-{[(4-fluorophenyl)amino]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4557847.png)
![5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-3-(4-methoxyphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4557857.png)
![2-({[1-(3,4-dichlorophenyl)-1H-tetrazol-5-yl]methyl}thio)-1H-benzimidazole](/img/structure/B4557863.png)